molecular formula C14H10F2O2 B6400150 2-(2,6-Difluorophenyl)-5-methylbenzoic acid CAS No. 1261921-98-5

2-(2,6-Difluorophenyl)-5-methylbenzoic acid

Cat. No.: B6400150
CAS No.: 1261921-98-5
M. Wt: 248.22 g/mol
InChI Key: UFTBBWAIBIAMDE-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group attached to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-5-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and 5-methylbenzoic acid.

    Halogenation: The 2,6-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.

    Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura coupling, is employed to link the halogenated benzene with the 5-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 2,6-Difluorobenzenesulfonamide
  • 2,6-Difluorophenol

Uniqueness

2-(2,6-Difluorophenyl)-5-methylbenzoic acid is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in drug development and materials science .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-5-6-9(10(7-8)14(17)18)13-11(15)3-2-4-12(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTBBWAIBIAMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689681
Record name 2',6'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-98-5
Record name 2',6'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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